4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid
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Description
4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid, often referred to as EFBC, is a synthetic organic compound with a wide range of applications in scientific research. EFBC has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in various biochemical and physiological studies due to its unique properties.
Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation is less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Biphenyl Carboxylic Acid Derivatives : Researchers have discovered novel biphenyl carboxylic acid derivatives as potent inhibitors of the urate transporter 1 (URAT1). These compounds show promise in managing hyperuricemia and gout. Structural modifications, such as extending the carboxylic acid with β-alanine or amidation with 4-bromobenzenesulfonamide, impact their inhibitory activity .
- Theanine Biosynthesis : Theanine, chemically known as 2-amino-4-(ethylcarbamoyl) butyric acid, is found in green tea. It contributes to the tea’s umami taste and potential health benefits. Understanding its biosynthesis and production is an active area of research .
Organic Synthesis and Catalysis
URAT1 Inhibitors
Health and Wellness
properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-5-3-9(8-14(11)18)12-7-10(16(21)22)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMEMCAMPNWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691912 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261909-44-7 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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